molecular formula C7H2BrClFN B2776541 3-Bromo-2-chloro-6-fluorobenzonitrile CAS No. 1421620-33-8

3-Bromo-2-chloro-6-fluorobenzonitrile

Cat. No. B2776541
CAS RN: 1421620-33-8
M. Wt: 234.45
InChI Key: ODUWWKCYNUBYRT-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-fluorobenzonitrile is a chemical compound with the molecular formula CHBrClFN . It has a molecular weight of 234.45 and is typically stored at room temperature . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chloro-6-fluorobenzonitrile consists of a benzene ring with a nitrile group (-CN) and three halogens (bromine, chlorine, and fluorine) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

3-Bromo-2-chloro-6-fluorobenzonitrile has a density of 1.81±0.1 g/cm3 . Its boiling point is predicted to be 256.6±35.0 °C . The compound is a solid at room temperature .

Scientific Research Applications

Facile Synthesis and Chemical Transformations

  • A study by Szumigala et al. (2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile via bromodeboronation, demonstrating the generality of halodeboronation transformations in aryl boronic acids to form aryl bromides and chlorides with good to excellent yields. This method highlights the utility of halogenated benzonitriles in synthetic organic chemistry as intermediates for further chemical transformations (Ronald H. Szumigala et al., 2004).

Vibrational Spectroscopy and Molecular Properties

  • Jeyavijayan et al. (2018) conducted a comprehensive study on 3-bromo-5-fluorobenzonitrile using FTIR and FT-Raman spectroscopy, DFT computations, and analysis of nonlinear optical properties. The research provides detailed insights into the vibrational modes, molecular geometry, and electronic properties of halogenated benzonitriles, which could be relevant for the understanding of 3-Bromo-2-chloro-6-fluorobenzonitrile's physical and chemical properties (S. Jeyavijayan et al., 2018).

Synthesis of Heterocycles

  • Lefebvre et al. (2010) reported a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles, providing a new route to synthesize heterocyclic compounds. This study illustrates the potential of halogenated benzonitriles as precursors in the synthesis of bioactive heterocycles, suggesting similar applications for 3-Bromo-2-chloro-6-fluorobenzonitrile in medicinal chemistry (Valérie Lefebvre et al., 2010).

Molecular Crystallography

  • The study by Aldeborgh et al. (2014) involved X-ray diffraction analysis of small molecule organic compounds, including halogenated benzonitriles. The structural analysis revealed various types of intermolecular interactions, such as hydrogen bonding and halogen–halogen interactions. This research underscores the importance of halogenated benzonitriles in the study of molecular crystal structures and the design of materials with specific properties (H. Aldeborgh et al., 2014).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

3-bromo-2-chloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUWWKCYNUBYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Chloro-6-fluorobenzonitrile (15.6 g, 100 mmol) was dissolved in triflic acid (75 mL) at 0° C., then NBS (17.8 g, 100 mmol) was added. The reaction was warmed up to room temperature and stirred overnight. The reaction mixture was poured into ice and extracted with DCM (2×). DCM layers were washed with NaHCO3 and brine. The DCM was dried over Na2SO4 then filtered and concentrated. The product was purified by chromatography through a 330 g ISCO Redi-Sep column with 10-20% ethyl acetate/hexane solvent system to yield 3-bromo-2-chloro-6-fluorobenzonitrile.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
17.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-chloro-6-fluorobenzamide (3.56 mmol) in 50 mL DCM were added 1.5 mL Et3N followed by trifluoromethanesulfonic acid anhydride (7.11 mmol) at 0° C. The ice bath was removed and the reaction mixture was stirred at RT. After 30 min, water was added and the mixture was extracted with DCM (3×). The combined organic layers were dried over MgSO4 and concentrated in vacuo to obtain the desired compound as brown solid.
Quantity
3.56 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.11 mmol
Type
reactant
Reaction Step Two

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